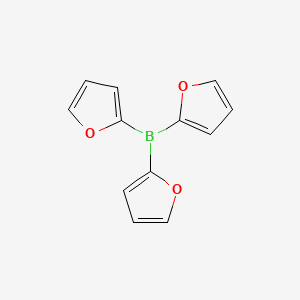
Trifurylboron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trifurylboron is a useful research compound. Its molecular formula is C12H9BO3 and its molecular weight is 212.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Lewis Acidity and Catalysis
Trifurylboron exhibits strong Lewis acidity, making it a valuable catalyst in several chemical reactions. Its ability to accept electron pairs from nucleophiles facilitates various catalytic processes, including:
- Hydroboration Reactions : this compound is utilized as a catalyst in hydroboration, enabling the formation of organoboranes from alkenes and alkynes. This reaction is crucial for synthesizing boronate esters, which serve as intermediates in organic synthesis.
- Frustrated Lewis Pair Chemistry : The compound can form frustrated Lewis pairs with sterically hindered bases, allowing for the activation of small molecules such as hydrogen and carbon dioxide. This property opens avenues for innovative chemical transformations and energy storage applications.
Material Science
Synthesis of Advanced Materials
this compound plays a significant role in the development of advanced materials due to its chemical properties:
- Polymerization : It is employed as an activator in polymerization processes, particularly in the production of polyolefins through Ziegler-Natta catalysis. The stability and reactivity of this compound enhance the efficiency of these polymerization reactions.
- Optoelectronic Devices : Research indicates that this compound-based compounds can be used in optoelectronic applications due to their unique electronic properties. The empty p-orbital at the boron center allows for useful optical and electronic characteristics, making them suitable for sensors and bioimaging agents.
Pharmaceutical Applications
The biological activity of this compound has been explored in various studies, particularly concerning its potential therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. Its mechanism involves interaction with cellular nucleophiles, influencing signaling pathways related to cell proliferation. For instance, a study demonstrated significant cytotoxic effects on glioblastoma cells, indicating potential for anticancer drug development.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 15 |
- Antimicrobial Activity : this compound's strong Lewis acid character contributes to its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains by disrupting cell membranes, leading to cell lysis.
Properties
CAS No. |
59074-05-4 |
|---|---|
Molecular Formula |
C12H9BO3 |
Molecular Weight |
212.01 g/mol |
IUPAC Name |
tris(furan-2-yl)borane |
InChI |
InChI=1S/C12H9BO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI Key |
SDFLCTDWFOLTFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CO1)(C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















